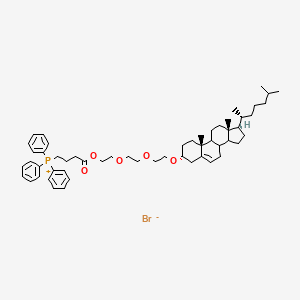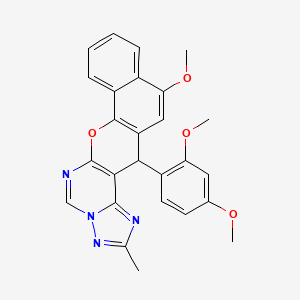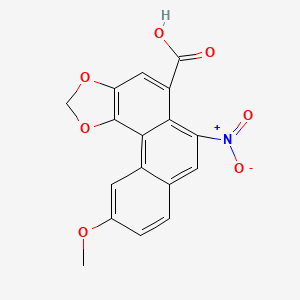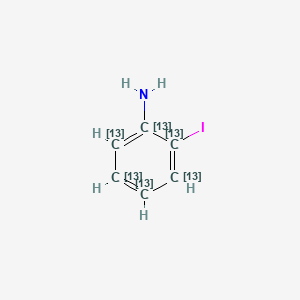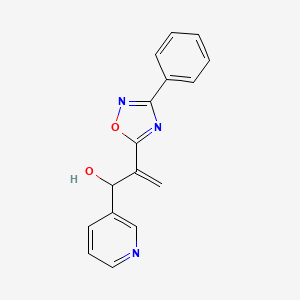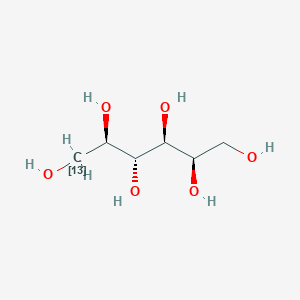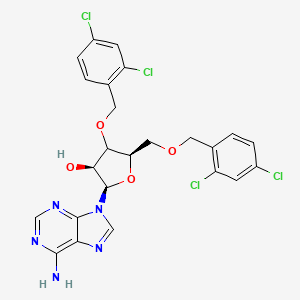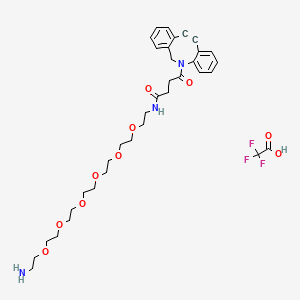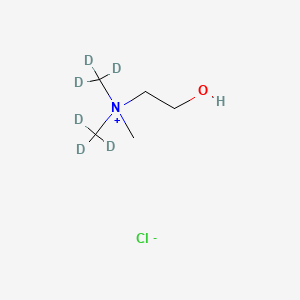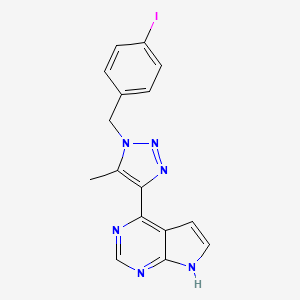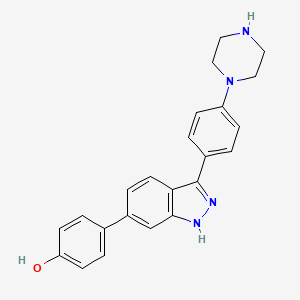
Fgfr2-IN-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fgfr2-IN-2 is a small molecule inhibitor targeting the fibroblast growth factor receptor 2 (FGFR2). FGFR2 is a receptor tyrosine kinase that plays a crucial role in cell differentiation, growth, and angiogenesis. Abnormal FGFR2 signaling is implicated in various cancers, making FGFR2 inhibitors like this compound valuable in cancer therapy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fgfr2-IN-2 involves multiple steps, including the formation of key intermediates and final coupling reactions. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to introduce specific substituents that enhance the compound’s inhibitory activity. Common reagents used in these reactions include palladium catalysts, amines, and halogenated compounds .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to improve yield and purity, as well as implementing purification techniques such as crystallization and chromatography. The use of continuous flow reactors and automated synthesis platforms can further enhance production efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Fgfr2-IN-2 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, amines.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of an alcohol group in this compound may yield a ketone or aldehyde, while reduction of a nitro group may produce an amine .
Wissenschaftliche Forschungsanwendungen
Fgfr2-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study FGFR2 signaling pathways and to develop new FGFR2 inhibitors.
Biology: Employed in cell-based assays to investigate the role of FGFR2 in cell proliferation, differentiation, and apoptosis.
Medicine: Investigated as a potential therapeutic agent for cancers with aberrant FGFR2 signaling, such as gastric cancer and cholangiocarcinoma.
Industry: Utilized in drug discovery and development programs to identify and optimize new FGFR2-targeted therapies
Wirkmechanismus
Fgfr2-IN-2 exerts its effects by binding to the ATP-binding site of FGFR2, thereby inhibiting its kinase activity. This prevents the phosphorylation of downstream signaling proteins, ultimately blocking the FGFR2-mediated signaling pathways involved in cell proliferation and survival. The inhibition of FGFR2 signaling can lead to reduced tumor growth and increased apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Erdafitinib: A pan-FGFR inhibitor targeting FGFR1-4, used in the treatment of urothelial carcinoma.
Futibatinib: An irreversible FGFR1-4 inhibitor with potent antitumor activity against FGFR-deregulated tumors.
Bemarituzumab: A monoclonal antibody targeting FGFR2b, under investigation for gastric and gastroesophageal junction cancers .
Uniqueness of Fgfr2-IN-2
This compound is unique in its selectivity for FGFR2, making it a valuable tool for studying FGFR2-specific signaling pathways. Its high specificity reduces off-target effects, which can be a limitation of broader-spectrum FGFR inhibitors like erdafitinib and futibatinib .
Eigenschaften
Molekularformel |
C23H22N4O |
|---|---|
Molekulargewicht |
370.4 g/mol |
IUPAC-Name |
4-[3-(4-piperazin-1-ylphenyl)-1H-indazol-6-yl]phenol |
InChI |
InChI=1S/C23H22N4O/c28-20-8-3-16(4-9-20)18-5-10-21-22(15-18)25-26-23(21)17-1-6-19(7-2-17)27-13-11-24-12-14-27/h1-10,15,24,28H,11-14H2,(H,25,26) |
InChI-Schlüssel |
OYKIIJTXTXJYKZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1)C2=CC=C(C=C2)C3=NNC4=C3C=CC(=C4)C5=CC=C(C=C5)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



